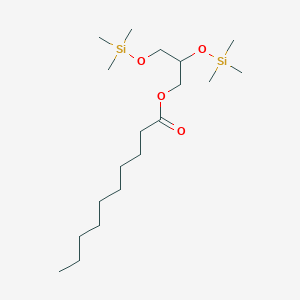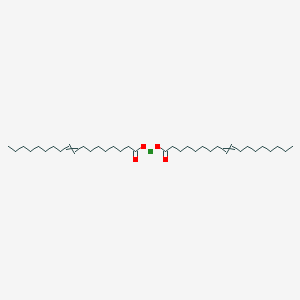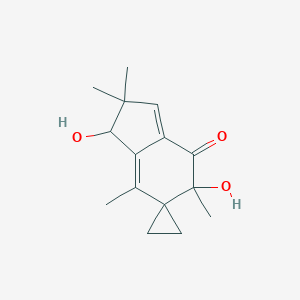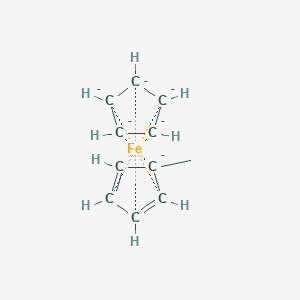
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-, commonly known as EDTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that has the ability to bind to metal ions, making it an important tool in a variety of applications. EDTA is used in a wide range of fields, including biochemistry, molecular biology, and analytical chemistry.
Applications De Recherche Scientifique
EDTA is used in a wide range of scientific research applications. It is commonly used as a chelating agent to remove metal ions from solutions, such as in the purification of proteins and enzymes. EDTA is also used in the analysis of metals in environmental samples, such as water and soil. In addition, EDTA is used in the formulation of pharmaceuticals and cosmetics.
Mécanisme D'action
EDTA works by forming a complex with metal ions, such as calcium, magnesium, and iron. The complex is stable and soluble in water, allowing it to be easily removed from solutions. EDTA is able to remove metal ions from solutions by chelation, which involves the formation of a coordination complex between the metal ion and the EDTA molecule.
Effets Biochimiques Et Physiologiques
EDTA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases. EDTA also has an effect on the coagulation system, inhibiting the activity of clotting factors. In addition, EDTA has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
EDTA has several advantages for lab experiments. It is a versatile chelating agent that can be used to remove a wide range of metal ions from solutions. EDTA is also relatively inexpensive and easy to use. However, there are some limitations to the use of EDTA in lab experiments. It can interfere with some assays that rely on metal ions, such as calcium-dependent assays. In addition, EDTA can have a negative impact on the stability of some proteins and enzymes.
Orientations Futures
There are several future directions for the use of EDTA in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of EDTA in the treatment of metal poisoning. EDTA has been shown to be effective in removing heavy metals from the body, and there is interest in developing new therapies based on this mechanism. Finally, there is interest in using EDTA in the development of new pharmaceuticals and cosmetics. EDTA has a wide range of applications, and its versatility makes it an important tool in scientific research.
Méthodes De Synthèse
EDTA is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction produces a compound called ethylenediaminetetraacetic acid (EDTA), which is then further modified to produce EDTA disodium salt.
Propriétés
Numéro CAS |
1116-57-0 |
|---|---|
Nom du produit |
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- |
Formule moléculaire |
C8H13NO6S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
Autres numéros CAS |
1116-57-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)




![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)






